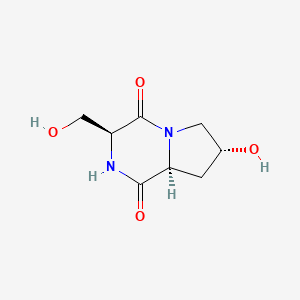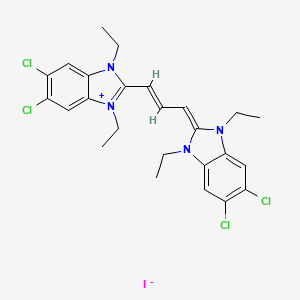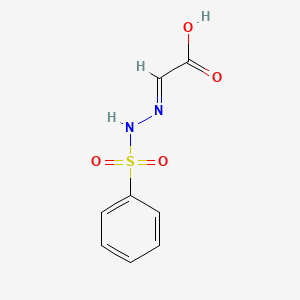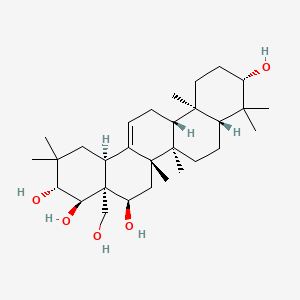
Flunarizine hydrochloride
Overview
Description
Flunarizine dihydrochloride is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity. It is primarily used in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy .
Mechanism of Action
Target of Action
Flunarizine hydrochloride primarily targets calcium channels and histamine H1 receptors . It is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity . The compound’s primary role is to inhibit the influx of extracellular calcium through myocardial and vascular membrane pores .
Mode of Action
This compound interacts with its targets by physically plugging the channel, thereby inhibiting the influx of extracellular calcium . This decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells . Additionally, it has moderate antihistamine, serotonin receptor blocking, and dopamine D2 blocking activity .
Pharmacokinetics
This compound is well absorbed from the gut, with more than 80% bioavailability . It reaches maximal blood plasma concentrations after two to four hours, with more than 99% of the substance bound to plasma proteins . When given daily, a steady state is reached after five to eight weeks . It is mainly metabolized by CYP2D6 and has an elimination half-life of 5-15 hours for a single dose and 18-19 days for multiple doses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of food can delay the time to maximum concentration by about 3.5 hours and increase its exposure by nearly 50% . Furthermore, the effects of other sedating drugs and alcohol, as well as antihypertensives, can be increased .
Biochemical Analysis
Biochemical Properties
Flunarizine hydrochloride plays a significant role in biochemical reactions by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition is achieved by physically plugging the channel, which decreases intracellular calcium levels. The reduction in intracellular calcium inhibits the contractile processes of smooth muscle cells, leading to the dilation of coronary and systemic arteries . This compound interacts with calmodulin, a calcium-binding messenger protein, and histamine H1 receptors, blocking their activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking calcium entry, this compound reduces the contractility of smooth muscle cells, leading to vasodilation and increased oxygen delivery to tissues . This compound also affects neuronal cells by stabilizing their membranes and reducing excitability, which is beneficial in conditions like epilepsy and migraine .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with calcium channels, calmodulin, and histamine H1 receptors. By inhibiting the influx of extracellular calcium, this compound reduces intracellular calcium levels, which in turn inhibits the contractile processes of smooth muscle cells . This compound also binds to calmodulin, preventing its interaction with calcium and thereby modulating various calcium-dependent cellular processes . Additionally, this compound blocks histamine H1 receptors, reducing their activity and contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, but its efficacy may decrease over extended periods . Long-term exposure to this compound has been observed to result in sustained vasodilation and reduced neuronal excitability, which are beneficial for conditions like migraine and epilepsy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces calcium influx and induces vasodilation without significant adverse effects . At higher doses, this compound may cause toxic effects, including excessive vasodilation, hypotension, and potential neurotoxicity . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate calcium homeostasis and cellular signaling. This compound affects metabolic flux by modulating the activity of calcium-dependent enzymes and altering metabolite levels . This compound’s interaction with calmodulin and histamine H1 receptors also influences metabolic pathways related to smooth muscle contraction and neuronal excitability .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. This compound’s localization and accumulation are influenced by its interactions with calcium channels, calmodulin, and histamine H1 receptors . This compound’s distribution within tissues is crucial for its therapeutic effects, as it needs to reach target cells to exert its calcium-blocking and vasodilatory actions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization within smooth muscle cells and neuronal cells allows it to effectively inhibit calcium influx and modulate cellular processes . The precise subcellular distribution of this compound is critical for its therapeutic efficacy in conditions like migraine and epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flunarizine dihydrochloride is synthesized through a multi-step process involving the reaction of 1-benzyl-4-piperidone with 4-fluorobenzyl chloride to form 1-(4-fluorobenzyl)-4-piperidone. This intermediate is then reacted with cinnamyl chloride in the presence of a base to yield flunarizine. The final step involves the conversion of flunarizine to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of flunarizine dihydrochloride typically involves large-scale synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Flunarizine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Flunarizine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert flunarizine to its reduced forms.
Substitution: Flunarizine can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced flunarizine derivatives, and substituted piperazine compounds .
Scientific Research Applications
Flunarizine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of calcium channel blockers and their interactions with various receptors.
Biology: Investigated for its effects on cellular calcium homeostasis and its potential neuroprotective properties.
Medicine: Extensively studied for its efficacy in preventing migraines, treating vertigo, and as an adjunct therapy in epilepsy.
Industry: Utilized in the development of new pharmaceuticals targeting calcium channels and related pathways
Comparison with Similar Compounds
Similar Compounds
Verapamil: Another calcium channel blocker used for similar indications but with a different chemical structure and mechanism.
Diltiazem: A calcium channel blocker with a broader spectrum of cardiovascular applications.
Nifedipine: Primarily used for hypertension and angina, with a different binding profile compared to flunarizine.
Uniqueness
Flunarizine dihydrochloride is unique due to its combined calcium channel blocking, calmodulin binding, and histamine H1 blocking activities. This multi-faceted mechanism makes it particularly effective in the prophylaxis of migraines and treatment of vertigo, distinguishing it from other calcium channel blockers .
Properties
CAS No. |
30484-77-6 |
|---|---|
Molecular Formula |
C26H27ClF2N2 |
Molecular Weight |
441.0 g/mol |
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride |
InChI |
InChI=1S/C26H26F2N2.ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;/h1-15,26H,16-20H2;1H/b7-4+; |
InChI Key |
NFKPPSNTQMFDIW-KQGICBIGSA-N |
SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Appearance |
Solid powder |
| 30484-77-6 27064-95-5 |
|
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
52468-60-7 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dihydrochloride, Flunarizine Flunarizin Flunarizine Flunarizine Dihydrochloride Flunarizine Hydrochloride Hydrochloride, Flunarizine R 14950 R-14950 R14950 Sibelium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of flunarizine hydrochloride?
A1: this compound is a selective calcium channel blocker. [] It primarily acts by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels. [] This action reduces neuronal excitability and prevents the cascade of events leading to various neurological conditions.
Q2: How does this compound affect brain injury following intracerebral hemorrhage?
A2: Research suggests that this compound exerts protective effects against brain injury following intracerebral hemorrhage (ICH) in rats. [] These effects are linked to a reduction in hematoma volume, improved blood-brain barrier integrity, and decreased brain water content. [] Additionally, this compound was observed to decrease cell apoptosis, potentially through the activation of the PI3K/AKT pathway and increased expression of neuroprotective factors like GDNF and NGB. []
Q3: Does this compound impact the nitric oxide system in migraine models?
A3: Studies indicate that this compound might play a role in modulating the nitric oxide (NO) system in migraine models. One study found that gastrodin, in combination with this compound, decreased NO levels in a rat model of abnormal vasomotor activity induced by dopamine and nitroglycerin. [] This suggests a potential interaction between this compound and the NO system, which warrants further investigation.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C26H26F2N2 • HCl, and its molecular weight is 459.0 g/mol.
Q5: Does food affect the pharmacokinetics of this compound?
A5: Yes, food, particularly high-fat meals, can significantly influence the pharmacokinetics of this compound. A study showed that high-fat meals delayed the time to reach maximum concentration (Tmax) by approximately 3.5 hours and increased drug exposure by nearly 50%. [] This highlights the importance of considering food intake when administering this compound to optimize its therapeutic efficacy.
Q6: Has this compound demonstrated efficacy in animal models of migraine?
A6: Yes, research suggests that this compound shows efficacy in animal models of migraine. Studies using nitroglycerin-induced migraine models in rats observed a reduction in behavioral manifestations associated with migraine after this compound administration. [, ] This finding supports the use of this compound as a prophylactic treatment for migraine.
Q7: Are there any strategies to enhance the delivery of this compound to the brain?
A7: Due to the low oral bioavailability of this compound, researchers are exploring alternative drug delivery approaches. One study investigated the potential of solid lipid nanoparticles (SLNs) for brain targeting. [] Results showed promising in vitro and ex vivo drug release profiles, suggesting that SLNs could enhance drug diffusion and potentially improve bioavailability for migraine prophylaxis. []
Q8: Which analytical techniques are commonly employed for the quantification of this compound?
A8: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for quantifying this compound in different matrices. Fluorescence detection (FLD) [, , , , , ] is frequently used due to the fluorescent properties of the compound. Additionally, mass spectrometry (MS) [] is employed for enhanced sensitivity and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


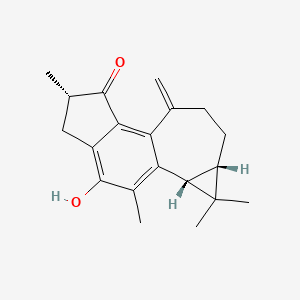
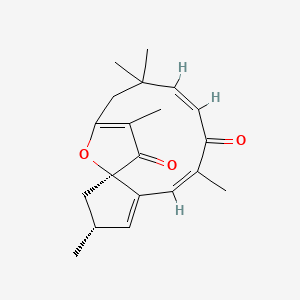



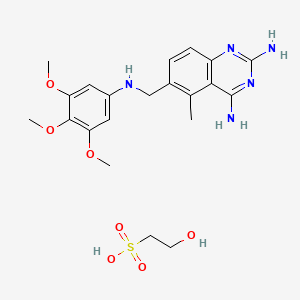
![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)
